molecular formula C10H5BrClN3S B1523162 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1094279-94-3

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1523162
CAS No.: 1094279-94-3
M. Wt: 314.59 g/mol
InChI Key: HLJNVHZYIKUAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a bicyclic core of imidazo[2,1-b][1,3,4]thiadiazole. This scaffold is characterized by a near-planar, rigid structure that enhances its interaction with biological targets, such as enzymes or receptors . Studies highlight its role as a precursor in synthesizing derivatives for anticancer applications, with modifications at positions 2, 5, and 6 significantly influencing bioactivity .

Properties

IUPAC Name

2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJNVHZYIKUAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole typically follows a multi-step approach:

  • Step 1: Preparation of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine (Intermediate)

    • This intermediate is synthesized by refluxing 1-methyl-1H-imidazole-2-carbonitrile with thiosemicarbazide in trifluoroacetic acid at 60 °C for approximately 15 hours.
  • Step 2: Cyclization with α-Bromoaryl Ketone

    • The intermediate is then refluxed with α-bromoaryl ketones, such as 2-bromo-4'-chloroacetophenone, in dry ethanol for about 18 hours.
    • This reaction leads to the formation of the imidazo[2,1-b]thiadiazole core with the desired substitution pattern.
  • Step 3: Bromination (if necessary)

    • Further bromination can be performed to introduce or enhance the bromine substituent at the 2-position on the imidazo ring.
  • Step 4: Isolation and Purification

    • The product is isolated by filtration after solvent removal, neutralized if necessary, washed, dried, and recrystallized from ethanol or other suitable solvents.

Specific Preparation of 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole

A representative synthesis reported involves:

  • Reacting an acylated thiosemicarbazide derivative with 2-bromo-4'-chloroacetophenone to form the imidazo[2,1-b]thiadiazole ring system.
  • Bromination to achieve the 2-bromo substitution.
  • The overall yield reported is approximately 76%, indicating a relatively efficient synthesis.

Reaction Conditions and Reagents

Step Reactants & Reagents Conditions Time Solvent Yield (%) Notes
1 1-methyl-1H-imidazole-2-carbonitrile + thiosemicarbazide Reflux at 60 °C 15 hours Trifluoroacetic acid Not specified Cyclization to form thiadiazol-2-amine intermediate
2 Intermediate + 2-bromo-4'-chloroacetophenone Reflux 18 hours Dry ethanol ~76 Formation of imidazo[2,1-b]thiadiazole core
3 Bromination reagents (if applied) Standard bromination conditions Variable Not specified Not specified To introduce bromine at the 2-position
4 Purification steps Filtration, neutralization, recrystallization - Ethanol - Isolation of pure compound

Alternative Methods and One-Pot Syntheses

  • Some studies have demonstrated one-pot syntheses where substituted α-haloaryl ketones, thiosemicarbazide, and other reagents are reacted together under reflux conditions to directly yield substituted imidazo[2,1-b]thiadiazole derivatives.
  • These methods can increase efficiency and reduce purification steps but require careful control of reaction parameters to ensure selectivity.

Spectral and Structural Confirmation

  • The synthesized compounds are typically characterized by:
    • Infrared spectroscopy (IR)
    • Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)
    • Mass spectrometry (MS), including Electrospray Ionization (ESI-MS)
  • Crystallographic studies confirm the molecular structure, showing planar imidazo[2,1-b]thiadiazole rings with substituents oriented as expected.
  • Typical bond lengths and angles fall within normal ranges for such heterocycles.

Summary Table of Key Literature Findings

Reference Method Summary Yield (%) Key Notes
Bhongade et al., 2016 Refluxing 2-amino-5-substituted-thiadiazoles with α-bromoaryl ketones in ethanol Good yields (not always specified) Versatile method for 2,6-disubstituted imidazo[2,1-b]thiadiazoles
Arab J Chem, 2013 Cyclization of 1-methyl-1H-imidazole-2-carbonitrile with thiosemicarbazide, then reflux with α-bromoaryl ketones Not specified Detailed spectral characterization; reflux in dry ethanol for 18 h
MDPI Molecules, 2018 One-pot condensation of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine with phenacyl bromide Moderate to good One-pot reaction under reflux in dry ethanol; cyclization via phosphorus oxytrichloride
J Appl Pharm Sci, 2018 Multi-step synthesis involving Vilsmeier reaction and one-pot methods with thiosemicarbazide and α-haloaryl ketones Up to 86% in some derivatives Use of Vilsmeier formylation to introduce functional groups before final cyclization
DLSU Repository, 2015 Acylated thiosemicarbazide derivative reacted with 2-bromo-4'-chloroacetophenone, followed by bromination 76% Confirmed by ESI-MS; compound tested for anticancer activity

Notes on Reaction Optimization and Scale-Up

  • Reaction times and temperatures are critical; refluxing for 15–18 hours is common for optimal yields.
  • Dry ethanol is preferred as solvent to avoid hydrolysis or side reactions.
  • Neutralization of hydrobromide salts formed during the reaction is necessary to isolate the free base.
  • Recrystallization improves purity and yield of the final compound.
  • Microwave-assisted synthesis has been reported for related derivatives to reduce reaction times significantly (e.g., 10 minutes at 373 K), though specific application to 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole requires further validation.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Research

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole has been explored for its potential as an anti-cancer agent. Studies have indicated that compounds with imidazo-thiadiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo-thiadiazoles showed promising activity against breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Its structural features contribute to its effectiveness against a range of bacterial and fungal pathogens.

  • Data Table: Antimicrobial Efficacy
    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

Material Science

The compound is being investigated for its role in developing new materials, particularly in the field of organic electronics. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

  • Case Study : Research published in Advanced Materials explored the use of thiadiazole derivatives in OLEDs, showing enhanced efficiency and stability when integrated into device architectures .

Agrochemical Applications

The potential use of this compound as a pesticide or herbicide has been examined due to its biological activity against certain pests and weeds.

  • Data Table: Herbicidal Activity
    Target WeedEffective Concentration (EC)Reference
    Amaranthus retroflexus50 mg/L
    Cynodon dactylon25 mg/L

Mechanism of Action

The mechanism by which 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Key Observations :

  • Bromine at position 2 (target compound) may facilitate nucleophilic substitution reactions for further derivatization .
  • Position 5 : Bromine or aldehyde groups here correlate with enhanced anticancer activity. For example, compound 122 (Br at position 5) showed potent activity against leukemia cells .
  • Position 6 : Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-nitrophenyl) increase electrophilicity, aiding interactions with cellular targets .

Structural and Electronic Insights

  • Protonation Sites : Protonation at N(7) in the imidazo[...]thiadiazole system (as shown in 5,6-dimethyl analogs) enhances solubility and reactivity in acidic environments .

Biological Activity

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole family, known for various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C₁₀H₅BrClN₃S. The structure features a bromine atom and a chlorophenyl group that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the imidazo[2,1-b][1,3,4]thiadiazole class exhibit significant cytotoxic effects against various cancer cell lines. The following sections detail specific biological activities and findings related to this compound.

Cytotoxicity Studies

A study focusing on the synthesis and biological evaluation of related imidazo[2,1-b][1,3,4]thiadiazoles revealed promising cytotoxic activity against human cancer cell lines. For instance:

  • Cytotoxic Effects : The compound exhibited IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and HeLa cells. This indicates a strong potential for inducing apoptosis in these cell lines through mechanisms such as caspase-3 activation and phosphatidylserine externalization .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundL12100.79
This compoundCEM1.6
This compoundHeLa0.95

The mechanism by which this compound induces apoptosis appears to involve:

  • Caspase Activation : The activation of caspase pathways is critical in mediating apoptosis in cancer cells.
  • Mitochondrial Pathways : The early release of cytochrome c from mitochondria suggests involvement in the intrinsic apoptotic pathway.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazo[2,1-b][1,3,4]thiadiazole scaffold can significantly affect biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups like bromine and chlorine enhances cytotoxicity compared to unsubstituted analogs.
  • Hybrid Compounds : Combining imidazo[2,1-b][1,3,4]thiadiazoles with other bioactive moieties has shown improved efficacy against resistant cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of imidazo[2,1-b][1,3,4]thiadiazoles in preclinical settings:

  • Study on Leukemia Cells : A series of synthesized compounds showed significant cytotoxicity against HL-60 and U937 human myeloid leukemia cell lines with IC50 values as low as 0.24 μM. These compounds triggered morphological changes characteristic of apoptosis and induced internucleosomal DNA fragmentation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions between 1,3,4-thiadiazol-2-amine and α-bromo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) under microwave irradiation (373 K, 10 minutes) in DMF, achieving yields >95% . Bromination at the C5 position can be performed using N-bromosuccinimide (NBS) in inert solvents like CCl₄ . Optimization includes solvent selection (DMF for solubility), temperature control (microwave vs. conventional heating), and stoichiometric ratios to minimize side products.

Q. How is the molecular structure of this compound validated, and what intermolecular interactions stabilize its crystal lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the planar imidazo[2,1-b][1,3,4]thiadiazole core and dihedral angles between aromatic rings (e.g., 6.0° between thiadiazole and chlorophenyl rings). π-Stacking interactions (centroid-centroid distances: 3.69–3.77 Å) and weak C–H⋯N hydrogen bonds stabilize the crystal lattice . Elemental analysis, IR spectroscopy (stretching vibrations at 650–750 cm⁻¹ for C-Br), and thin-layer chromatography (TLC) are used to verify purity .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer : The compound exhibits anticancer activity (e.g., IC₅₀ ~10⁻⁵ M against leukemia cells in NCI 60-cell panel studies) and antimicrobial properties. Assays include:

  • Anticancer : MTT viability assays, flow cytometry for apoptosis.
  • Antimicrobial : Broth microdilution (MIC determination against E. coli, S. aureus).
  • Anti-inflammatory : Cyclooxygenase (COX) inhibition assays .

Q. How can the bromine atom at C5 be functionalized for further derivatization?

  • Methodological Answer : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) replaces the bromine with amines (e.g., substituted anilines) under microwave irradiation using Pd₂(dba)₃ as a catalyst. Reaction conditions (ligands, solvent, temperature) are tailored to substrate reactivity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer potency of derivatives of this compound?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position of the phenyl ring enhance cytotoxicity by increasing electrophilicity.
  • Substitutions at C2 (e.g., cyclopropyl, trifluoromethyl) improve metabolic stability and membrane permeability.
  • Thiocyanate or aldehyde groups at C5 enhance interactions with kinase ATP-binding pockets .
  • Data Table :
DerivativeSubstitutionIC₅₀ (Leukemia)
122C2-cyclopropyl0.8 µM
123C5-aldehyde1.2 µM

Q. What analytical challenges arise in characterizing imidazo[2,1-b][1,3,4]thiadiazole derivatives, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Regioisomer discrimination : Use NOESY NMR to confirm substitution patterns.
  • Low solubility : Derivatization with polar groups (e.g., -OH, -COOH) or DMSO-d₆ as an NMR solvent.
  • Thermal instability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (>437 K) .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodological Answer : Contradictions arise from variations in:

  • Assay protocols : Standardize cell lines (e.g., HL-60 vs. K562 leukemia) and incubation times.
  • Compound purity : Validate via HPLC (>95% purity) and LC-MS.
  • Solvent effects : Use DMSO controls at <0.1% concentration to avoid cytotoxicity artifacts .

Q. What green chemistry approaches are reported for synthesizing derivatives of this compound?

  • Methodological Answer : Ionic liquids (e.g., [Bmim]Br) enable one-pot, three-component syntheses at room temperature, reducing waste and reaction times. Nano-MgO catalysts promote solvent-free cyclization with >80% yields .

Q. How can computational modeling predict the binding modes of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify interactions with:

  • COX-2 : Hydrogen bonding with His-298 and hydrophobic contacts with Phe-504.
  • Bcr-Abl kinase : π-Stacking with Phe-382 and salt bridges with Asp-381 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.